molecular formula C21H24N2O6S B1261131 Strychnine sulfate CAS No. 60-41-3

Strychnine sulfate

Cat. No.: B1261131
CAS No.: 60-41-3
M. Wt: 432.5 g/mol
InChI Key: SQZRGLKZOYHTRV-ZEYGOCRCSA-N
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Mechanism of Action

Target of Action

Strychnine sulfate primarily targets the glycine and acetylcholine receptors . These receptors play a crucial role in controlling nerve signals to the muscles .

Mode of Action

Strychnine acts as an antagonist of the glycine and acetylcholine receptors . It competes with the inhibitory neurotransmitter glycine, resulting in an excitatory state . This interaction primarily affects the motor nerve fibers in the spinal cord, which control muscle contraction .

Biochemical Pathways

The biochemical pathway of strychnine involves a series of enzymatic transformations. The Strychnos nux-vomica plant uses a suite of enzymes to convert geissoschizine into strychnine . The conversion of prestrychnine to strychnine occurs spontaneously, catalyzed by acidic conditions within the plant rather than with the help of enzymes .

Pharmacokinetics

Strychnine is rapidly absorbed from the gastrointestinal tract, nasal passages, or from injection sites and exerts its effects on the central nervous system . It is rapidly metabolized by the liver microsomal enzyme system requiring NADPH and O2 .

Result of Action

The action of strychnine results in muscular convulsions and can eventually lead to death through asphyxia . It causes increased reflex excitability in the spinal cord, resulting in a loss of the normal inhibition of the spread of motor cell stimulation, so that all muscles contract simultaneously .

Action Environment

The action of strychnine can be influenced by environmental factors such as the method of administration and the presence of other substances. For example, strychnine can be taken by mouth, inhaled, or mixed in a solution and given intravenously . It can also be found mixed with “street” drugs such as LSD, heroin, and cocaine . The extent of poisoning caused by strychnine depends on the amount and route of strychnine exposure and the person’s condition of health at the time of the exposure .

Biochemical Analysis

Biochemical Properties

Strychnine sulfate acts as a neurotoxin by antagonizing glycine and acetylcholine receptors. Glycine receptors, primarily found in the spinal cord, are inhibitory neurotransmitters that regulate motor nerve impulses. This compound binds to these receptors, preventing glycine from exerting its inhibitory effects, leading to uncontrolled nerve signaling and muscle contractions . Additionally, this compound interacts with acetylcholine receptors, further contributing to its neurotoxic effects .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It primarily affects motor neurons in the spinal cord, leading to severe muscle spasms and convulsions . The compound disrupts normal cell signaling pathways by blocking glycine receptors, resulting in continuous excitatory signals . This disruption can lead to alterations in gene expression and cellular metabolism, causing widespread cellular dysfunction .

Molecular Mechanism

At the molecular level, this compound exerts its effects by competitively inhibiting glycine receptors in the central nervous system . By binding to these receptors, this compound prevents glycine from activating its inhibitory function, leading to excessive neuronal firing and muscle contractions . This inhibition also affects the postsynaptic inhibitory effect of glycine, resulting in uncontrolled motor neuron activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed within minutes of exposure . The compound is rapidly absorbed and distributed throughout the body, leading to immediate onset of symptoms such as muscle spasms and convulsions . Over time, the effects of this compound may diminish as the compound is metabolized and excreted. Prolonged exposure can lead to long-term cellular damage and dysfunction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild agitation and muscle stiffness . As the dosage increases, the severity of symptoms escalates, leading to severe muscle spasms, convulsions, and respiratory failure . High doses of this compound are lethal, with death occurring due to respiratory paralysis and exhaustion .

Metabolic Pathways

This compound is metabolized primarily in the liver by microsomal enzymes . The compound undergoes hepatic metabolism, resulting in the formation of various metabolites that are excreted in the urine . The metabolic pathways of this compound involve complex enzymatic reactions that contribute to its detoxification and elimination from the body .

Transport and Distribution

Upon absorption, this compound is rapidly distributed throughout the body, with the highest concentrations found in the blood, liver, and kidneys . The compound has a high volume of distribution, indicating extensive tissue penetration . This compound is transported across cell membranes and accumulates in various tissues, contributing to its widespread toxic effects .

Subcellular Localization

This compound primarily localizes to the synaptic membranes of neurons in the central nervous system . Within the cells, it is found near the nucleus but is not associated with the Golgi apparatus or rough endoplasmic reticulum . This localization suggests that this compound interacts with specific subcellular structures to exert its neurotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of strychnine sulfate involves several complex steps. One of the most notable synthetic routes was developed by Robert Burns Woodward in 1954, which is considered a classic in the field of organic chemistry . The synthesis begins with the isolation of strychnine from the seeds of Strychnos nux-vomica. The isolated strychnine is then subjected to a series of chemical reactions, including oxidation, reduction, and cyclization, to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of strychnine from the seeds of Strychnos nux-vomica, followed by its conversion to the sulfate form. The extraction process involves grinding the seeds and treating them with solvents to isolate the strychnine. The isolated strychnine is then reacted with sulfuric acid to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Strychnine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its interaction with Mandelin’s reagent, which results in a color change from violet-blue to orange-red and finally to yellow .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, strychnine sulfate is used as a reference compound in various analytical techniques, including chromatography and spectroscopy .

Biology: In biological research, this compound is used to study the effects of neurotoxins on the nervous system. It serves as a model compound for understanding the mechanisms of neurotoxicity and the role of neurotransmitters .

Medicine: Historically, this compound was used in small doses as a stimulant for the heart and bowel. due to its high toxicity, its medicinal use has been largely discontinued .

Industry: In industry, this compound is used as a pesticide for controlling small vertebrate pests. Its use is highly regulated due to its toxicity .

Comparison with Similar Compounds

Uniqueness: Strychnine sulfate is unique due to its high potency and rapid onset of action. Its ability to cause severe muscle spasms and convulsions makes it a valuable tool in neurotoxicological research. its high toxicity also necessitates careful handling and strict regulatory controls .

Properties

CAS No.

60-41-3

Molecular Formula

C21H24N2O6S

Molecular Weight

432.5 g/mol

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid

InChI

InChI=1S/C21H22N2O2.H2O4S/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4/h1-5,13,16-17,19-20H,6-11H2;(H2,1,2,3,4)/t13-,16-,17-,19-,20-,21+;/m0./s1

InChI Key

SQZRGLKZOYHTRV-ZEYGOCRCSA-N

SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OS(=O)(=O)O

Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.OS(=O)(=O)O

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OS(=O)(=O)O

boiling_point

518°F at 5 mmHg
Decomposes

Color/Form

Brilliant, colorless cubes from chloroform-ether
Colorless crystals
Colorless, transparent, prismatic crystals or white crystalline powder
Colorless to white, crystalline solid.
Hard white crystals or powder
Colorless rhombohedrons (from ethanol)

density

1.36 g/cu m at 20 °C
1.36 g/cm³
1.36

melting_point

392 °F with decomposition (EPA, 1998)

Key on ui other cas no.

60-41-3
57-24-9

physical_description

Strychnine sulfate appears as colorless, odorless, very bitter crystals or white crystalline powder. Has been used as a tonic and stimulant in veterinary medicine. Registered as a rodenticide in the U.S. (EPA, 1998)
ODOURLESS COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER WITH BITTER TASTE.

Pictograms

Acute Toxic; Environmental Hazard

shelf_life

Stable under recommended storage conditions.
Under abiotic conditions, strychnine is a relatively stable compound. It is photostable and does not hydrolize at pH 5-9.

solubility

Solubility in water, g/100ml: 2.9

Synonyms

Nitrate, Strychnine
Strychnine
Strychnine Nitrate

vapor_pressure

2.93X10-9 mm Hg at 25 °C (est)
Low

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
Strychnine sulfate

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